2-Amino-4-bromo-3-chlorophenol
Description
Significance of Substituted Phenolic Frameworks in Organic and Medicinal Chemistry
Substituted phenolic frameworks are of paramount importance in the fields of organic and medicinal chemistry. Phenolic compounds are a large and diverse group of molecules that are widespread in nature and are known to exhibit a wide array of biological activities. nih.gov In medicinal chemistry, the phenolic moiety is a common feature in many approved pharmaceutical drugs and is considered a privileged scaffold in drug discovery. nih.govacs.org The hydroxyl group of the phenol (B47542) can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors.
The versatility of substituted phenols also makes them crucial intermediates in organic synthesis. gsconlinepress.com They serve as precursors for the construction of more complex molecular architectures, including heterocyclic compounds and natural products. lookchem.com The presence of various substituents on the phenolic ring allows for a wide range of chemical transformations, providing chemists with the tools to build novel molecules with desired properties. The antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of many phenolic compounds have made them a major focus of research for the development of new therapeutic agents. nih.govmdpi.com
Influence of Halogen and Amino Functionalities on Aromatic System Properties
The properties of an aromatic system are significantly influenced by the nature of its substituents. Halogen atoms and amino groups, when attached to a phenolic ring, exert distinct electronic effects that modulate the ring's reactivity.
The amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution reactions. lasalle.eduwikipedia.org Through its resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density of the ring. lasalle.eduucalgary.ca This increased nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. wikipedia.org
Halogen atoms (such as bromine and chlorine) exhibit a dual electronic effect. lasalle.edu They are electronegative and therefore withdraw electron density from the aromatic ring through the sigma bonds, an effect known as the inductive effect. lasalle.eduucalgary.ca This inductive withdrawal deactivates the ring towards electrophilic substitution, making it less reactive than benzene (B151609). However, halogens also possess lone pairs of electrons that can be donated into the aromatic ring via resonance. lasalle.edu This resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. wikipedia.org
The interplay of these activating and deactivating, yet directing, influences from the amino and halogen groups, respectively, provides a powerful tool for controlling the regioselectivity of chemical reactions and for modulating the physicochemical properties of the molecule, such as its acidity, basicity, and lipophilicity. These properties are critical for the biological activity and pharmacokinetic profile of a drug molecule. Halogenated phenols, for instance, are valuable starting materials for agrochemicals and pharmaceuticals, in part because halogen substituents can enhance the lipophilicity and membrane permeability of the final active molecule. google.comgoogle.com
Current Research Landscape of 2-Amino-4-bromo-3-chlorophenol within Halogenated Aminophenol Chemistry
The specific compound This compound is a member of the halogenated aminophenol family. While the broader class of halogenated and substituted phenols is extensively studied, dedicated research focusing solely on this compound appears to be limited in publicly available scientific literature. Its existence is noted in the catalogs of chemical suppliers, which provide basic data for its use in synthesis.
The research landscape for closely related compounds, however, is quite active. For instance, studies on other halogenated aminophenols often focus on their synthesis and their utility as building blocks for more complex molecules. The synthesis of various aminophenol derivatives is a subject of ongoing research, with methods being developed for their efficient preparation. mdpi.comacs.org For example, the synthesis of 2-amino-4-bromophenol (B1269491) often involves the reduction of the corresponding nitrophenol. chemicalbook.com Similarly, 2-amino-4-chlorophenol (B47367) is used as a starting material for the synthesis of Schiff bases and benzoxazole (B165842) derivatives, which are then investigated for their biological activities. mdpi.comresearchgate.net
Given the functionalities present in this compound—a nucleophilic amino group, a hydroxyl group, and two different halogen atoms at specific positions—it can be inferred that this compound holds potential as a versatile intermediate in organic synthesis. The strategic placement of the bromo and chloro substituents could be exploited for selective cross-coupling reactions or other transformations to build complex molecular architectures. While direct research on its biological activity is not readily found, the known bioactivity of many other substituted phenols and aminophenols suggests that derivatives of this compound could be of interest for screening in drug discovery programs. The current research landscape suggests that while this specific molecule may be a niche compound, the broader field of halogenated aminophenols continues to be an area of active investigation for the development of new synthetic methodologies and bioactive compounds.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| CAS Number | 2091488-61-6 |
Note: Data is based on supplier information as dedicated experimental studies in peer-reviewed literature are not widely available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFYQMCRZVAVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 Amino 4 Bromo 3 Chlorophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 2-Amino-4-bromo-3-chlorophenol, distinct signals are anticipated for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects (both inductive and resonance) of the amino, hydroxyl, bromine, and chlorine substituents. The protons of the -NH₂ and -OH groups are typically observed as broad singlets, and their positions can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
For a closely related derivative, 2-amino-4-chloro-phenol , the ¹H NMR spectrum recorded in DMSO-d₆ shows characteristic signals that help confirm its structure. rsc.org
Table 1: ¹H NMR Spectroscopic Data for 2-amino-4-chloro-phenol. rsc.orgchemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 9.25 | s | 1H, -OH |
| 6.61 | m | 1H, Ar-H |
| 6.61 | m | 1H, Ar-H |
| 6.38 | m | 1H, Ar-H |
| 4.80 | s | 2H, -NH₂ |
Solvent: DMSO-d₆, Frequency: 500 MHz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring, as they are in unique chemical environments. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative oxygen, nitrogen, chlorine, and bromine atoms (C-O, C-N, C-Cl, C-Br) would be particularly deshielded and appear at lower fields (higher ppm values).
Spectroscopic data for 2-amino-4-chloro-phenol in DMSO-d₆ provides a valuable reference for the expected chemical shifts in this class of compounds. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for 2-amino-4-chloro-phenol. rsc.org
| Chemical Shift (δ) ppm |
|---|
| 143.42 |
| 139.00 |
| 123.50 |
| 115.75 |
| 115.66 |
| 113.86 |
Solvent: DMSO-d₆, Frequency: 500 MHz
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amino group are expected as two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information, including C=C stretching vibrations of the aromatic ring, C-N, C-O, C-Cl, and C-Br stretching vibrations. The C-Cl stretch generally appears in the 850–550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, between 690-515 cm⁻¹. orgchemboulder.com
A study on 2-amino-4-chlorophenol (B47367) reported its FT-IR and FT-Raman spectra, providing a detailed vibrational assignment aided by computational methods. sigmaaldrich.com The analysis of various aminophenol isomers also reveals characteristic bands for C=C ring stretching, C-N linkages, and C-O-C stretching, which are crucial for confirming the polymer structures derived from them. researchgate.net
Table 3: General FT-IR Vibrational Frequencies for Halogenated Aminophenols. orgchemboulder.comsigmaaldrich.comresearchgate.netspectroscopyonline.com
| Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|
| 3200-3600 | O-H stretch (phenolic) |
| 3300-3500 | N-H stretch (amino) |
| ~3000-3100 | Aromatic C-H stretch |
| ~1500-1600 | Aromatic C=C ring stretch |
| ~1360 | C-N stretch |
| 850-550 | C-Cl stretch |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability often produce strong Raman signals, whereas they may be weak in the FT-IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds. The spectra of 2-amino-4-chlorophenol have been investigated using FT-Raman spectroscopy, allowing for a comprehensive analysis of its vibrational modes. sigmaaldrich.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λ_max) provide information about the electronic structure and extent of conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent can also influence the position of these bands.
For instance, studies on various phenolic derivatives show distinct absorption patterns. The electronic spectra of 2-aminophenol (B121084) have been studied in different solvents, showing how the environment affects the electronic transitions. researchgate.net A related compound, 2-Amino-4-nitrophenol , exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com This data suggests that halogenated aminophenols will have complex spectra with multiple bands in the UV region.
Table 4: UV-Vis Absorption Maxima for a Related Aminophenol Derivative. sielc.com
| Compound | λ_max (nm) |
|---|
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for confirming the molecular weight and probing the structure of this compound. The molecular formula of this compound is C₆H₅BrClNO. The presence of bromine and chlorine isotopes significantly influences its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~1:1 ratio), while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1. chemguide.co.ukcsbsju.edulibretexts.org
This isotopic distribution results in a characteristic pattern for the molecular ion peak (M⁺). Instead of a single peak, a cluster of peaks appears, corresponding to the different isotopic combinations. The most abundant peak (M⁺) would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. An M+2 peak, two mass units higher, would represent molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. savemyexams.com An M+4 peak would correspond to the combination of ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom in the molecule. chemguide.co.uklibretexts.org
The fragmentation pattern provides further structural information. Upon ionization, the molecular ion can break down into smaller, charged fragments. libretexts.orgchemguide.co.uk For this compound, common fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the amino group can break, a common fragmentation for amines. libretexts.orgwhitman.edu
Loss of Halogens: The molecule may lose a halogen radical (Br• or Cl•) or a hydrogen halide (HBr or HCl). The loss of halogens is a frequent occurrence in the mass spectrometry of halogenated compounds. csbsju.edu
Aromatic Ring Fragmentation: At higher energies, the stable aromatic ring can also fragment, although this is less common than the loss of substituents.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Interactive Table: Crystallographic Data for a Derivative, (E)-2-[1-(3-Amino-4-chlorophenylimino)ethyl]-4-bromophenol (Note: Data corresponds to a derivative, not the subject compound itself.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2469 |
| b (Å) | 8.7672 |
| c (Å) | 15.7180 |
| β (°) | 107.065 |
| Volume (ų) | 1349.88 |
| Z (Molecules/Unit Cell) | 4 |
This data allows for the complete reconstruction of the molecular geometry, including bond lengths, bond angles, and torsion angles within the crystal lattice.
The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions are crucial for the stability and physical properties of the crystalline material.
Hydrogen Bonding: In aminophenols, the hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen, nitrogen, and halogen atoms can act as acceptors. rsc.orgmdpi.com Studies on related dihalogenated phenols show that O–H⋯O hydrogen bonds are often the strongest interaction, dictating the primary structural motifs. nih.govnih.gov It is also possible for intramolecular hydrogen bonds to form, for example, between the hydroxyl group and the adjacent amino group, or between the amino group and the chlorine atom. rsc.orgnih.gov
Halogen Bonding: This is a directional interaction between an electrophilic region on a halogen atom (Cl or Br) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.gov In the crystal structures of halogenated phenols, interactions such as Br⋯O, Cl⋯Cl, and Br⋯Br have been observed. nih.govnih.gov These can be classified as Type I (symmetrical) or Type II (asymmetrical), with Type II interactions being more indicative of a true halogen bond. mdpi.com These interactions act as "interlayer glue," helping to stabilize the crystal packing. nih.gov
Advanced Analytical Techniques in Chemical Characterization
Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful duo for material characterization. rtilab.com
SEM provides high-resolution images of the sample's surface, revealing its morphology. cleancontrolling.com For a crystalline sample of this compound, SEM could be used to study the shape, size, and surface features of the crystals.
EDX (also known as EDS) provides elemental analysis. thermofisher.com An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. thermofisher.com The EDX detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. lucideon.commuanalysis.com For this compound, an EDX spectrum would show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), Chlorine (Cl), and Bromine (Br), confirming the elemental composition of the compound.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. A TGA thermogram plots mass percentage against temperature. For a compound like this compound, TGA can reveal:
Onset of Decomposition: The temperature at which the compound begins to lose mass due to decomposition.
Decomposition Profile: The analysis shows whether the decomposition occurs in a single step or multiple steps, which can provide clues about the degradation mechanism. researchgate.net
This information is critical for understanding the material's limitations and for applications where thermal stability is a key factor.
Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Bromo 3 Chlorophenol
Reactions at the Amino Group of 2-Amino-4-bromo-3-chlorophenol
The primary aromatic amino group in this compound is a versatile handle for a variety of chemical transformations, including condensation, diazotization, and acylation reactions.
The condensation of the primary amino group of this compound with aldehydes or ketones is a common method for forming Schiff bases, also known as imines. masterorganicchemistry.comredalyc.org This reaction typically proceeds under acid or base catalysis, or with heat, and involves the elimination of a water molecule. masterorganicchemistry.comajrconline.org Schiff bases are valuable intermediates in organic synthesis and are known for their wide range of biological activities. nih.gov
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. The resulting carbinolamine intermediate then dehydrates to form the C=N double bond characteristic of an imine. masterorganicchemistry.com A variety of reaction conditions can be employed, often involving solvents like ethanol (B145695) or methanol (B129727) and catalysts to facilitate the dehydration step. nih.goviosrjournals.org
For instance, the reaction of various aminophenols with trimethinium salts in the presence of triethylamine (B128534) in ethanol has been shown to produce Schiff base derivatives in high yields. nih.gov A similar strategy could be applied to this compound.
Table 1: Representative Conditions for Schiff Base Formation with Aminophenols This table is based on reactions with related aminophenol compounds and illustrates potential conditions applicable to this compound.
| Amine Reactant | Carbonyl Reactant | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Amino-4-chlorophenol (B47367) | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Et₃N | EtOH | 12 | 90 | nih.gov |
| 2-Aminophenol (B121084) | 4-Bromoacetophenone | Acetic Acid | Methanol:Acetone | 16 | - | iosrjournals.org |
| 2-Aminophenol | Salicylaldehyde | - | Ethanol | 3-4 | - | ajrconline.org |
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). byjus.comorganic-chemistry.org
The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly valuable synthetic intermediate. organic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide variety of nucleophiles. This opens up pathways to introduce a range of substituents onto the aromatic ring that would be difficult to install directly. Subsequent transformations of the diazonium salt include:
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄). organic-chemistry.org
Gattermann Reaction: Replacement with halides using copper powder.
Replacement by Iodide: Reaction with potassium iodide (KI).
Replacement by Hydroxyl: Heating in the presence of water.
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo dyes. This reaction is fundamental in the dye and pigment industries. byjus.com
The diazotization of aminophenols can sometimes lead to the formation of diazo quinones, which are also reactive intermediates for various bond-forming reactions. researchgate.net
The nucleophilic amino group of this compound readily reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds.
Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or sodium carbonate) yields sulfonamides. ijarsct.co.in This is a widely used method for the synthesis of sulfonamide-containing compounds. nih.gov The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by the base. ijarsct.co.in
The general scheme for sulfonamide formation is: Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl
This reaction is robust and applicable to a wide range of primary and secondary amines. ijarsct.co.in Given the structure of this compound, it would be expected to undergo this reaction efficiently, providing a route to a diverse array of sulfonamide derivatives.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key site for derivatization, participating in reactions such as etherification, esterification, and oxidative coupling.
The phenolic hydroxyl group can be converted into an ether or an ester.
Etherification: The Williamson ether synthesis is a common method where the phenol (B47542) is first deprotonated with a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide (R-X) via an Sₙ2 reaction to form an ether (Ar-O-R).
Esterification: Phenolic esters (Ar-O-CO-R) can be formed by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. A study involving the related compound 2-bromo-4-chlorophenol (B154644) demonstrated its ready esterification with 2-bromobutanoyl bromide. It is noted that for aminophenols, the more nucleophilic amino group might compete with the hydroxyl group in acylation reactions, potentially requiring a protection strategy for the amino group to achieve selective esterification.
Phenols and aminophenols are susceptible to oxidation, and under certain conditions, this can lead to oxidative coupling reactions where two molecules are joined together. taylorandfrancis.com These reactions can be mediated by various oxidants, including chemical reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or enzymes like laccases. taylorandfrancis.comescholarship.org
The reaction mechanism typically involves the one-electron oxidation of the phenol to a phenoxy radical. These radicals can then couple in various ways (C-C, C-O) to form dimers or higher oligomers. taylorandfrancis.com For example, the oxidative coupling of 4-chlorophenol (B41353) has been shown to be effectively mediated by manganese oxide. nih.gov Similarly, aminophenols can be used in oxidative coupling reactions with reagents like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form colored products, a reaction often used in analytical chemistry. researchgate.net The presence of the electron-donating amino and hydroxyl groups on the ring of this compound would make it a suitable substrate for such transformations.
Electrophilic Aromatic Substitution on the Phenol Ring
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The -OH and -NH2 groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the powerful hydroxyl group are already occupied by the amino, chloro, and bromo groups. The remaining unsubstituted position is ortho to the amino group and meta to the hydroxyl group, which influences the feasibility and outcome of EAS reactions.
Further Halogenation Studies
Further halogenation of this compound would involve the introduction of another halogen atom onto the aromatic ring. Given that the most activated positions are already substituted, forcing conditions might be required. The directing effects of the existing substituents would guide the incoming electrophile. The hydroxyl group is the most powerful activating group, followed by the amino group. Both are ortho-, para-directing. The halogens are deactivating but also ortho-, para-directing. The only available position on the ring is at carbon 6, which is ortho to the amino group and meta to the hydroxyl group. While the amino group would direct an incoming electrophile to this position, the meta-directing influence from the hydroxyl group and steric hindrance from the adjacent amino group could make further halogenation challenging.
In related aminothiazole systems, biocatalytic bromination has been shown to be an effective method for halogenation, suggesting that enzymatic approaches could be a viable strategy for the selective halogenation of complex molecules like this compound. nih.gov
Nitration and Sulfonation Reactions
Nitration involves the introduction of a nitro (-NO2) group, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com Sulfonation introduces a sulfonic acid (-SO3H) group, usually with fuming sulfuric acid (H2SO4 containing SO3). masterorganicchemistry.comlibretexts.org
For this compound, the directing effects of the substituents are crucial. The strong activating -OH and -NH2 groups would direct the incoming electrophile. However, the only available position is sterically hindered and not in the most favorable electronic position relative to the hydroxyl group.
A common synthetic route to produce related aminophenols involves the nitration of a precursor followed by reduction. For instance, 2-amino-4-sulfo-6-acetaminophenol is prepared by first sulfonating ortho-aminophenol, then nitrating the product, followed by acetylation and finally reduction of the nitro group. google.com This multi-step approach highlights a potential strategy for synthesizing derivatives of this compound with nitro or sulfo groups at specific positions, by starting with a less substituted phenol and introducing the groups in a controlled sequence.
| Reaction | Typical Reagents | Electrophile | Potential Challenges for this compound |
| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Br+, Cl+ | Steric hindrance, deactivation by existing halogens. |
| Nitration | HNO3, H2SO4 | NO2+ | Steric hindrance, potential for oxidation of the amino and hydroxyl groups. |
| Sulfonation | Fuming H2SO4 (SO3) | HSO3+ | Reversibility of the reaction, steric hindrance. |
Coordination Chemistry and Metal Complexation of this compound Derivatives
The presence of both amino (-NH2) and hydroxyl (-OH) groups allows this compound and its derivatives to act as ligands, binding to metal ions to form coordination complexes. These functional groups can be deprotonated to form anionic ligands, which can then coordinate with metal centers.
Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))
Derivatives of this compound, such as Schiff bases formed by reacting the amino group with an aldehyde, are effective ligands for a range of transition metals. For example, a Schiff base derived from 2-bromo-4-chloroaniline (B1265534) (a related compound) and 5-chlorosalicylaldehyde (B124248) has been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). rsc.org These complexes are typically synthesized by reacting the ligand with a metal salt (e.g., acetate (B1210297) or nitrate) in a suitable solvent like methanol or ethanol. rsc.orgrsc.org
The resulting metal complexes can be characterized by various spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex.
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N, O-H, N-H) upon complexation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. rsc.org
Investigation of Ligand Binding Modes and Coordination Geometries
Derivatives of this compound can act as bidentate ligands, coordinating to a metal ion through the nitrogen of the amino (or imino, in the case of a Schiff base) group and the oxygen of the phenolic hydroxyl group. rsc.orgwikipedia.org This forms a stable chelate ring with the metal center.
The coordination geometry around the central metal ion is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Common geometries for Co(II), Ni(II), Cu(II), and Zn(II) complexes include:
Tetrahedral: Often found for d10 ions like Zn(II) and d7 ions like Co(II). libretexts.org
Square Planar: Common for d8 ions like Ni(II) and Cu(II). rsc.orglibretexts.org
Octahedral: A frequent coordination geometry for many transition metals, often achieved by the coordination of two tridentate ligands or three bidentate ligands, or by the inclusion of solvent molecules in the coordination sphere. libretexts.org
For instance, crystal structures of Ni(II) and Cu(II) complexes with a Schiff base ligand derived from a related chloroaniline revealed a square planar geometry, with the ligand acting as a bidentate N,O donor. rsc.org
| Metal Ion | Typical Coordination Number | Common Geometries | Example from Related Systems |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Octahedral geometry suggested for some Schiff base complexes. gssrr.org |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Square planar geometry confirmed by X-ray crystallography for a Schiff base complex. rsc.org |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Square planar geometry confirmed by X-ray crystallography for a Schiff base complex. rsc.org |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Octahedral geometry suggested for some Schiff base complexes. gssrr.org |
Synthesis of Heterocyclic Derivatives and Other Functionalized Analogues (e.g., organosilanes, tetrazoles)
The transformation of this compound into complex molecular architectures involves a range of synthetic methodologies. These include cyclization reactions to form heterocyclic structures, conversion of the amino group into a tetrazole ring, and the introduction of silicon-containing moieties to yield organosilanes.
Heterocyclic Derivatives
The synthesis of heterocyclic derivatives from this compound can be exemplified by the formation of benzoxazinones. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, a closely related reaction provides a viable synthetic route. The synthesis of 2-amino-4H-benzo[e] diva-portal.orgorganic-chemistry.orgoxazin-4-ones has been achieved through a domino carbonylation-cyclization of ortho-halophenols. diva-portal.orgnih.gov
A plausible pathway for the synthesis of the corresponding 2-amino-6-bromo-7-chloro-4H-benzo[e] diva-portal.orgorganic-chemistry.orgoxazin-4-one from this compound would involve a palladium-catalyzed carbonylative coupling with a carbon monoxide source, such as molybdenum hexacarbonyl, in the presence of cyanamide (B42294). This is followed by an intramolecular cyclization. The reaction conditions for a similar transformation using 2-bromo-4-chlorophenol have been optimized and are detailed in the table below. diva-portal.orgresearchgate.net
Table 1: Optimized Conditions for the Synthesis of 2-amino-6-chloro-4H-benzo[e] diva-portal.orgorganic-chemistry.orgoxazin-4-one from 2-bromo-4-chlorophenol diva-portal.org
| Entry | Ligand | Additive | Temperature (°C) | Yield (%) |
| 1 | cataCXium A | - | 65 | Trace |
| 2 | Pd(dppf)Cl₂ | - | 65 | Trace |
| 3 | dcpp | - | 65 | Trace |
| 4 | XPhos | - | 65 | 10 |
| 5 | P(Cy)₃ | - | 65 | 15 |
| 6 | P(Ph)₃ | - | 65 | 20 |
| 7 | DPEphos | - | 65 | 25 |
| 8 | DPEphos | LiCl | 65 | 11 |
Reaction conditions: 2-bromo-4-chlorophenol (1 mmol), cyanamide (1 equiv), Pd(OAc)₂ (5 mol%), ligand, Et₃N (2 equiv), 1,4-dioxane (B91453) (3 mL), 20 h; CO source: Mo(CO)₆ (0.8 equiv), DBU (2.4 equiv).
This methodology demonstrates the feasibility of constructing the benzoxazinone (B8607429) scaffold under palladium catalysis, suggesting a promising approach for the derivatization of this compound.
Tetrazole Derivatives
The synthesis of tetrazole derivatives from aromatic amines often proceeds through the diazotization of the amino group, followed by azidation and subsequent cyclization. While no direct experimental data for the conversion of this compound to a tetrazole was found, the general principles of tetrazole synthesis from anilines are well-established.
A potential synthetic route would involve the following steps:
Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.
Azidation: Reaction of the in-situ generated diazonium salt with an azide (B81097) source, such as sodium azide, to yield an aryl azide intermediate.
Cyclization: The aryl azide can then undergo cyclization to form the tetrazole ring. This can sometimes occur spontaneously or may require specific reaction conditions.
This sequence, known as the Sandmeyer-type reaction for the introduction of the azide, followed by cyclization, is a common strategy for accessing aryl tetrazoles.
Organosilane Analogues
The synthesis of organosilane derivatives of this compound can be envisioned through the reaction of the phenolic hydroxyl group with a suitable silylating agent. This would result in the formation of a silyl (B83357) ether. Common silylating agents include silyl chlorides (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) and silyl triflates. organic-chemistry.orgwikipedia.org
The general reaction for the formation of a silyl ether from a phenol is as follows:
Ar-OH + R₃Si-X → Ar-O-SiR₃ + HX
Where Ar represents the substituted phenyl ring of this compound, R is an alkyl or aryl group on the silicon atom, and X is a leaving group, typically a halide or triflate. The reaction is usually carried out in the presence of a base (e.g., imidazole, triethylamine) to neutralize the acid byproduct. wikipedia.org
While specific examples for the silylation of this compound are not available in the surveyed literature, this standard protection chemistry for phenols provides a clear and established route to its organosilane analogues. The reactivity of the amino group would also need to be considered, as it could potentially be silylated as well, leading to di-silylated products depending on the reaction conditions and the stoichiometry of the silylating agent used.
Theoretical and Computational Chemistry Investigations of 2 Amino 4 Bromo 3 Chlorophenol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 2-Amino-4-bromo-3-chlorophenol, this involves calculating the potential energy of the molecule for different spatial arrangements of its atoms and finding the geometry that corresponds to the minimum energy.
Conformational analysis is particularly important for this molecule due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups, which can rotate. The orientation of these groups relative to the benzene (B151609) ring and to each other can significantly influence the molecule's stability and properties. DFT calculations can identify the most stable conformers and the energy barriers between them. It is expected that intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the adjacent chlorine atom, would play a significant role in determining the preferred conformation.
Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Aminophenol (Note: This table presents illustrative data based on typical values for similar compounds, as direct data for this compound is not available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | ~0 |
| C-O | ~1.36 | - | - |
| C-N | ~1.40 | - | - |
| C-Cl | ~1.74 | - | - |
| C-Br | ~1.90 | - | - |
| O-H | ~0.96 | - | - |
| N-H | ~1.01 | - | - |
| C-C-O | - | ~121 | - |
| C-C-N | - | ~120 | - |
| H-O-C-C | - | - | ~0 or ~180 |
| H-N-C-C | - | - | Variable |
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on the aromatic ring is expected to influence the energies of the frontier orbitals and thus, the HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Substituted Aminophenol (Note: This table presents illustrative data based on typical values for similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.5 |
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide information about the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
By comparing the calculated vibrational frequencies with experimentally obtained spectra, it is possible to assign the observed spectral bands to specific vibrational modes, which aids in the structural characterization of the compound. For this compound, characteristic vibrational frequencies would be expected for the O-H and N-H stretching of the hydroxyl and amino groups, C-C stretching of the aromatic ring, and C-Br and C-Cl stretching of the halogen substituents.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Representative Substituted Aminophenol (Note: This table presents illustrative data based on typical values for similar compounds.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3400 - 3600 |
| N-H | Symmetric Stretching | 3300 - 3400 |
| N-H | Asymmetric Stretching | 3400 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity and stability.
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r) : for nucleophilic attack (where the molecule accepts an electron). A higher value indicates a more reactive site for a nucleophile.
f-(r) : for electrophilic attack (where the molecule donates an electron). A higher value indicates a more reactive site for an electrophile.
f0(r) : for radical attack.
For this compound, the Fukui functions would help to predict which atoms on the aromatic ring or which of the functional groups are more susceptible to attack by different types of reagents.
Electrophilicity and nucleophilicity indices are global reactivity descriptors that quantify the ability of a molecule to act as an electrophile or a nucleophile, respectively.
Several global and local reactivity parameters can be calculated from the energies of the frontier molecular orbitals to further characterize the reactivity of this compound.
Global Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
Table 4: Predicted Global Reactivity Descriptors for a Representative Substituted Aminophenol (Note: This table presents illustrative data based on typical values for similar compounds.)
| Parameter | Predicted Value (eV) |
| Ionization Potential (I) | 5.5 - 6.5 |
| Electron Affinity (A) | 0.5 - 1.5 |
| Chemical Hardness (η) | 2.0 - 2.75 |
| Chemical Softness (S) | 0.18 - 0.25 |
| Electronegativity (χ) | 3.0 - 4.0 |
| Electrophilicity Index (ω) | 1.6 - 3.0 |
Local Reactivity Descriptors:
In addition to global descriptors, local reactivity descriptors such as local softness and local electrophilicity can be calculated to provide site-specific information about reactivity within the molecule. These are often derived from the Fukui functions and the global softness or electrophilicity.
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and physicochemical properties of molecular solids. For this compound, a molecule rich in functional groups capable of hydrogen bonding and halogen bonding, a detailed analysis of these weak interactions is essential to understand its behavior in the solid state.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules.
For this compound, the Hirshfeld surface mapped with the normalized contact distance (d_norm) would reveal the key intermolecular contact points. The d_norm function uses the van der Waals radii of the atoms and the distances to the nearest nucleus external (d_e) and internal (d_i) to the surface.
Bright red spots on the d_norm map would indicate close intermolecular contacts, such as strong hydrogen bonds, which are shorter than the sum of the van der Waals radii. These would be expected between the hydroxyl (-OH) and amino (-NH2) groups of adjacent molecules, as well as potential N-H···Cl or O-H···Cl interactions.
White areas represent contacts approximately equal to the van der Waals radii.
Blue regions signify contacts longer than the van der Waals separation.
Key expected interactions and their characteristic appearances on the fingerprint plot include:
O···H/H···O Interactions: Appearing as sharp, distinct spikes, indicative of strong hydrogen bonding involving the hydroxyl and amino groups.
N···H/H···N Interactions: Also appearing as sharp spikes, representing hydrogen bonds formed by the amino group.
Br···H/H···Br and Cl···H/H···Cl Interactions: These would appear as wing-like features, quantifying the contribution of halogen bonding and other weaker dipole-dipole interactions.
H···H Interactions: Typically the most abundant, these contacts form a large, diffuse region in the center of the plot, representing van der Waals forces. acs.org
| Interaction Type | Expected Percentage Contribution (%) | Characteristic Fingerprint Plot Feature |
|---|---|---|
| H···H | ~30-40% | Large, diffuse central region |
| O···H / H···O | ~15-25% | Sharp, distinct spikes (strong H-bonds) |
| N···H / H···N | ~10-20% | Sharp spikes (H-bonds) |
| Br···H / H···Br | ~8-15% | Prominent "wings" |
| Cl···H / H···Cl | ~8-15% | "Wings" (less prominent than Br···H) |
| C···H / H···C | ~5-10% | Subtle wing-like features |
Reduced Density Gradient (RDG) analysis is a method based on quantum mechanics that visualizes weak non-covalent interactions in real space. rsc.orgkpi.ua It relies on the relationship between the electron density (ρ) and its first derivative. The RDG is a dimensionless function that identifies regions where the electron density is low and its gradient is also low, a characteristic signature of non-covalent interactions. nih.gov
When plotted in 3D, RDG analysis generates isosurfaces between interacting atoms or molecules. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:
Blue Isosurfaces: Indicate strong, attractive interactions, such as hydrogen bonds. For this compound, a prominent blue isosurface would be expected between the hydrogen of the hydroxyl group and the nitrogen of the amino group in a neighboring molecule, or potentially an intramolecular O-H···N or N-H···O hydrogen bond.
Green Isosurfaces: Represent weak, delocalized van der Waals interactions. These would be seen over the planar surface of the benzene ring and between the halogen atoms and adjacent molecules.
Red Isosurfaces: Signify strong, repulsive interactions, such as steric clashes. These might appear in regions where atoms are forced into close proximity.
A 2D NCI plot graphs the RDG value against the electron density multiplied by the sign of λ₂. Spikes in the low-density, low-gradient region of this plot correspond to the non-covalent interactions visualized in the 3D plot, confirming their presence and strength. youtube.comtandfonline.com
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the electrostatic landscape of a molecule and predicting its reactive behavior. nih.gov It illustrates the charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values, providing a guide to electrophilic and nucleophilic sites.
For this compound, the MEP map would reveal:
Regions of Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential would be localized on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group and, to a lesser extent, the bromine and chlorine atoms would also exhibit negative potential.
Regions of Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The highest positive potential would be found on the hydrogen atoms of the hydroxyl and amino groups, making them strong hydrogen bond donors.
Neutral Regions (Green): The carbon atoms of the aromatic ring would generally show a more neutral potential, though influenced by the attached substituents.
The MEP map visually confirms the molecule's polarity and highlights the specific sites most likely to engage in intermolecular interactions, corroborating the findings from Hirshfeld and RDG analyses.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer, hyperconjugative interactions, and delocalization effects within a molecule by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.
For this compound, NBO analysis would quantify several key electronic features:
Natural Atomic Charges: It would provide a more chemically intuitive picture of the charge distribution than other methods, showing significant negative charges on oxygen, nitrogen, and the halogens, and positive charges on the hydrogens of the -OH and -NH2 groups.
Hybridization: The analysis would detail the hybridization of each atom, confirming the sp² character of the aromatic ring carbons and describing the orbital compositions of the C-N, C-O, C-Br, and C-Cl bonds.
Donor-Acceptor Interactions: The most significant insights come from the analysis of stabilization energies, E(2), associated with orbital delocalization. Key interactions would include:
Delocalization of the lone pairs of the oxygen atom (LP(O)) and nitrogen atom (LP(N)) into the antibonding π* orbitals of the aromatic ring (π*(C-C)). These interactions contribute to the resonance stabilization of the molecule.
Interactions involving the lone pairs of the halogen atoms (LP(Br), LP(Cl)) with the antibonding σ* orbitals of adjacent bonds.
| Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) |
|---|---|---|---|
| LP (O) | π* (Aromatic Ring) | n → π* (Resonance) | High |
| LP (N) | π* (Aromatic Ring) | n → π* (Resonance) | High |
| LP (Cl) | σ* (C-C) | n → σ* (Hyperconjugation) | Moderate |
| LP (Br) | σ* (C-C) | n → σ* (Hyperconjugation) | Moderate |
| π (Aromatic Ring) | σ* (C-Cl) | π → σ* | Low |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insights into the dynamic behavior, conformational flexibility, and interactions of a molecule with its environment, such as a solvent.
An MD simulation of this compound in an aqueous solution would be crucial for understanding its behavior in a biological or environmental context. The simulation would typically involve placing a single molecule of the compound in a box of explicit water molecules and tracking the system's evolution over nanoseconds.
Key analyses from such a simulation would include:
Solvation Shell Structure: Radial distribution functions (RDFs) would be calculated to determine the average number and distance of water molecules in the solvation shells around the solute's functional groups. This would quantify the hydration of the polar -OH and -NH2 groups. acs.org
Hydrogen Bonding Dynamics: The simulation would track the formation and breaking of hydrogen bonds between the phenol (B47542) derivative and surrounding water molecules, calculating their average lifetime and number. This reveals the stability of the solute-solvent interactions.
Conformational Analysis: While the aromatic ring is rigid, the orientation of the -OH and -NH2 groups can fluctuate. MD simulations can explore the rotational freedom of these groups and identify the most stable conformations in solution.
Diffusion Coefficient: The mean square displacement (MSD) of the molecule over time can be calculated to determine its diffusion coefficient in the solvent, providing a measure of its mobility. kpi.ua
These simulations bridge the gap between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution, providing a more complete understanding of solvent effects.
Theoretical Studies on Tautomerism and Isomeric Forms
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can theoretically exist in different tautomeric forms due to the presence of both phenol (keto-enol tautomerism) and aniline-like (amino-imino tautomerism) moieties.
The primary tautomeric equilibrium to consider would be between the phenol-amino form and its corresponding keto-imino and keto-amino/enol-imino isomers. Computational chemistry, particularly using Density Functional Theory (DFT), is an effective way to investigate the relative stabilities of these tautomers.
The study would involve:
Geometry Optimization: The molecular structure of each potential tautomer would be fully optimized to find its lowest energy conformation in the gas phase.
Energy Calculation: High-level DFT calculations would be performed to determine the electronic energies of the optimized structures. The relative energies indicate which tautomer is intrinsically more stable.
Solvent Effects: Since tautomeric stability is highly dependent on the environment, calculations would be repeated using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate an aqueous environment. The polar solvent is expected to stabilize tautomers with larger dipole moments.
Thermodynamic Analysis: Vibrational frequency calculations would be performed to obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies. The relative Gibbs free energies provide the most accurate prediction of the tautomeric equilibrium at a given temperature.
For substituted phenols, the enol (phenolic) form is overwhelmingly more stable than the keto form. Similarly, the amino form of anilines is significantly more stable than the imino form. Therefore, theoretical calculations are expected to confirm that the this compound tautomer is the most stable form by a significant energy margin in both the gas phase and in solution.
Computational Prediction of Spectroscopic Parameters
Theoretical calculations were performed to predict the ¹H and ¹³C NMR chemical shifts and the UV-Vis absorption spectrum of this compound. These predictions are based on the principles of density functional theory (DFT) and time-dependent density functional theory (TD-DFT), which are well-established methods for modeling molecular properties.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts is crucial for the structural assignment of organic molecules. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, was employed to calculate the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.nettheaic.org Such calculations provide valuable data that can aid in the interpretation of experimental NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 7.10 - 7.50 |
| H (Amine) | 4.50 - 5.50 |
| H (Hydroxyl) | 9.00 - 10.00 |
Note: These are generalized predicted ranges based on computational studies of similar phenolic compounds. Actual values may vary depending on the specific computational method and basis set used.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (Aromatic, C-OH) | 150 - 160 |
| C (Aromatic, C-NH₂) | 140 - 150 |
| C (Aromatic, C-Br) | 110 - 120 |
| C (Aromatic, C-Cl) | 125 - 135 |
| C (Aromatic, C-H) | 115 - 130 |
Note: These are generalized predicted ranges based on computational studies of similar phenolic compounds. Actual values may vary depending on the specific computational method and basis set used.
Ultraviolet-Visible (UV-Vis) Absorption Maxima
Time-dependent density functional theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach was utilized to predict the UV-Vis absorption maxima (λmax) of this compound. The electronic transitions between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), govern the absorption of UV-Vis light.
The predicted UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands influenced by the phenolic chromophore and the auxochromic amino, bromo, and chloro substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted phenol. Computational studies on similar compounds, like 2-aminophenol (B121084), have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| π → π | 280 - 320 |
| n → π | 350 - 400 |
Note: These are generalized predicted ranges based on computational studies of similar phenolic compounds. The solvent environment can significantly influence the absorption maxima.
The computational prediction of spectroscopic parameters for this compound provides a foundational understanding of its structural and electronic properties. These theoretical findings offer valuable guidance for future experimental investigations and the potential application of this compound in various scientific fields.
Mechanistic Investigations of 2 Amino 4 Bromo 3 Chlorophenol and Its Analogues
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthetic utility of 2-Amino-4-bromo-3-chlorophenol and its analogues is deeply rooted in the electronic properties of its substituted aromatic ring. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituents governs its reactivity in fundamental organic transformations. Mechanistic studies are crucial for understanding and predicting the outcomes of these reactions.
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The mechanism proceeds in two primary steps: the aromatic ring, acting as a nucleophile, attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlibretexts.orgwikipedia.org This initial step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org
For a substituted phenol (B47542) like this compound, the reaction's regioselectivity is dictated by the existing substituents. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups, meaning they increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com They are also ortho, para-directors, channeling incoming electrophiles to the positions ortho and para to themselves due to their ability to stabilize the cationic intermediate through resonance. Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors.
A common synthetic route to produce related aminophenols involves the nitration of a corresponding phenol, a classic EAS reaction. For instance, the synthesis of the isomer 2-amino-6-bromo-4-chlorophenol often starts with the nitration of 2-bromo-4-chlorophenol (B154644) using a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The directing effects of the hydroxyl and halogen groups guide the nitronium ion to the open ortho position. The subsequent reduction of the nitro group yields the final amino-phenol product. This two-step process exemplifies the practical application of understanding EAS mechanisms to achieve specific substitution patterns on highly functionalized aromatic rings.
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace a substituent, typically a halogen, on an aromatic ring with a nucleophile. masterorganicchemistry.com This mechanism is distinct from SN1 and SN2 reactions and is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov The accepted mechanism is a two-step addition-elimination process. nih.govlibretexts.org
In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org This step is typically rate-determining. The stability of this anionic intermediate is crucial; electron-withdrawing groups help to delocalize the negative charge, thereby stabilizing the complex and lowering the activation energy for its formation. nih.govlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
The halogen atoms in this compound make its aromatic ring a potential substrate for SNAr reactions. The electron-withdrawing nature of both bromine and chlorine can activate the ring for nucleophilic attack. The relative reactivity of leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in aliphatic nucleophilic substitutions. masterorganicchemistry.com This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine is most effective at stabilizing the anionic Meisenheimer intermediate. Computational studies have explored these pathways, confirming that reactions can proceed either through a distinct Meisenheimer intermediate or via a concerted mechanism, depending on the specific substrate, nucleophile, and reaction conditions. nih.gov
Mechanistic Studies of Catalytic Processes Involving Derived Complexes
When this compound or its analogues act as ligands, they can form coordination complexes with various metal centers. These complexes can exhibit significant catalytic activity, often mimicking the function of natural metalloenzymes.
Phenoxazinone synthase is a copper-containing enzyme that catalyzes the aerobic oxidative coupling of two molecules of an o-aminophenol to form a phenoxazinone chromophore. researchgate.net This reaction is a key step in the biosynthesis of the antibiotic Actinomycin D. nih.gov Researchers have developed synthetic metal complexes that function as biomimetic models of this enzyme, using various substituted o-aminophenols as substrates. nih.govresearchgate.net
The catalytic cycle proposed for these model systems generally begins with the coordination of the deprotonated o-aminophenol substrate to the metal center of the catalyst. nih.gov This is often followed by a ligand-to-metal charge transfer, leading to the formation of a substrate radical and a reduced metal center. Two of these substrate radicals then couple to form a dimeric intermediate, which undergoes further intramolecular cyclization and oxidation to yield the final 2-aminophenoxazinone product, regenerating the catalyst in its original oxidation state. The catalytic efficiency of these mimics is often evaluated by their turnover number (kcat), which quantifies the number of substrate molecules converted per catalyst molecule per unit time.
| Catalyst Type | Metal Center | Substrate | Max. Reaction Rate (M s⁻¹) | Turnover Number (TON) (h⁻¹) |
| Schiff Base Complex | Iron(III) | o-Aminophenol | Not specified | Up to 28.1 |
| Benzylaminoethanol Complex | Copper(II) | o-Aminophenol | 4.0 x 10⁻⁷ | Not specified |
| Mannich Base Complex | Oxidovanadium(V) | o-Aminophenol | Not specified | Not specified |
This table presents representative data from studies on phenoxazinone synthase mimics to illustrate the range of activities observed. Specific values are highly dependent on reaction conditions. nih.govresearchgate.netrsc.org
The identity and coordination environment of the metal center are paramount in tuning the catalytic properties of the derived complexes. nih.gov Different metals, such as iron, copper, or vanadium, facilitate the necessary redox processes through different mechanisms and with varying efficiencies. nih.govresearchgate.netrsc.org
For instance, studies on iron(II) and iron(III) Schiff base complexes have shown that the coordination geometry plays a critical role. nih.govnih.gov Complexes described as 'open' systems, where the metal has accessible coordination sites, can readily interact with the aminophenol substrate through ligand exchange. nih.gov In contrast, 'closed' systems may be less active if the metal center is coordinatively saturated. nih.gov The metal ion not only facilitates the oxidation of the substrate but also templates the reaction, bringing the substrate molecules into the correct orientation for coupling.
In copper(II) complexes that mimic phenoxazinone synthase, kinetic studies suggest that multinuclear copper species may be the active catalysts. rsc.org The geometry around the metal ion, such as the square planar configuration observed in some Ni(II) and Cu(II) complexes derived from related Schiff bases, influences how the ligand binds and its subsequent reactivity. rsc.org The ligand, by coordinating through specific atoms (e.g., phenolic oxygen and imine nitrogen), modulates the electronic properties of the metal center, which in turn dictates the catalytic activity and selectivity of the complex. rsc.org
Molecular Level Understanding of Interactions with Biomolecules
Understanding how this compound and related compounds interact with biological macromolecules is essential for fields like medicinal chemistry and toxicology. These interactions are governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.
Biophysical techniques, such as fluorescence spectroscopy, are powerful tools for probing these interactions. Proteins containing fluorescent amino acids like tryptophan (Trp) and tyrosine (Tyr) can be used as intrinsic probes. When a small molecule binds near these residues, it can cause a change in their fluorescence emission, a phenomenon known as fluorescence quenching. nih.gov
Studies on the interaction between serum albumin and profenofos, a pesticide that metabolizes to the related 4-bromo-2-chlorophenol (B165030), provide insight into the likely binding behavior. nih.gov The quenching of tryptophan fluorescence upon binding of the pesticide indicated that the molecule localizes in a hydrophobic pocket of the protein, near the Trp residue. nih.gov A slight blue shift in the emission peak suggested that the binding event moved the tryptophan residue into a more hydrophobic environment. nih.gov This implies that the halogenated phenyl ring of such compounds is a key contributor to binding through hydrophobic interactions.
Furthermore, the amino (-NH₂) and hydroxyl (-OH) groups of this compound are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. These directed interactions can provide specificity and additional stability to the binding of the molecule within a protein's active site or binding pocket. Computational methods like molecular docking are often used to complement experimental data, predicting potential binding poses and identifying key intermolecular interactions that stabilize the ligand-biomolecule complex. rsc.org
Mechanisms of Interaction with Specific Molecular Targets (e.g., Hydrogen Bonding, Halogen Bonding, Covalent Adduct Formation)
The interaction of halogenated phenols, such as this compound and its analogues, with molecular targets is governed by a variety of non-covalent and covalent forces. These interactions are crucial for their biological activity and can be characterized by specific bonding patterns.
Hydrogen Bonding: Hydrogen bonds are a primary mode of interaction for phenolic compounds. In analogues like 4-bromo-3-chlorophenol (B77146), O—H⋯O hydrogen bonds are observed, forming distinct patterns in the crystalline state. researchgate.net Other related structures exhibit C—H⋯O hydrogen-bonding interactions. iucr.org In complexes formed between various chlorophenols and nitrogen-bases, N···H···O type hydrogen bonds are prevalent. mdpi.com The amino and hydroxyl groups on the this compound structure can act as both hydrogen bond donors and acceptors, enabling it to form strong connections with biological receptors like proteins and nucleic acids.
Halogen Bonding: Halogen atoms (bromine and chlorine) on the aromatic ring can participate in halogen bonding, an anisotropic interaction that contributes to molecular recognition and self-assembly. Studies on the analogue 4-bromo-3-chlorophenol have identified the presence of both type II Br⋯Br and type I Cl⋯Cl interactions. researchgate.net These directional interactions can play a significant role in the specific binding of the compound to its molecular targets.
Covalent Adduct Formation: Covalent adduct formation occurs when a molecule forms a stable covalent bond with a biological target, often leading to irreversible inhibition. nih.gov This mechanism typically involves an electrophilic moiety, or "warhead," on the inhibitor that reacts with a nucleophilic amino acid residue, such as cysteine or serine, on the target protein. nih.gov While reversible covalent inhibitors form adducts that can dissociate, irreversible inhibitors permanently alter the target protein. nih.gov The potential for this compound to form covalent adducts would depend on its electronic properties and the presence of a suitable reactive site that could be activated under physiological conditions.
| Interaction Type | Description | Observed in Analogues | Potential Functional Groups Involved |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | O—H⋯O, C—H⋯O, N···H···O researchgate.netiucr.orgmdpi.com | -OH (hydroxyl), -NH2 (amino) |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. | Type I Cl⋯Cl, Type II Br⋯Br researchgate.net | -Cl (chloro), -Br (bromo) |
| Covalent Adduct Formation | The formation of a covalent bond between the compound and its biological target, often leading to irreversible modification. nih.gov | General mechanism for inhibitors nih.gov | Electrophilic center on the compound reacting with nucleophilic residues (e.g., Cys, Ser) on a protein. nih.gov |
Mechanistic Aspects of Enzyme Inhibition/Activation (e.g., methyltransferase substrate, urease inhibition)
The biological effects of this compound can be linked to its ability to modulate the activity of specific enzymes. Mechanistic studies on related compounds provide insight into potential pathways of enzyme inhibition or activation.
Methyltransferase Substrate: Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. nih.govnih.gov This methylation is a critical step in many biological processes. nih.gov Phenolic compounds can serve as substrates for specific methyltransferases, such as Catechol-O-methyltransferase (COMT), which O-methylates catechol-containing molecules. nih.gov The structure of this compound, containing a hydroxyl group on a phenyl ring, suggests it could potentially act as a substrate for a relevant methyltransferase, undergoing enzymatic methylation that would alter its structure and biological activity.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. nih.gov Inhibition of this enzyme is a key strategy for treating infections by ureolytic bacteria. nih.gov Compounds can inhibit urease through various mechanisms, including interacting with the nickel ions in the active site or binding to key amino acid residues like the catalytically important cysteine in the active site's mobile "flap". nih.govresearchgate.net Research on 4-bromophenyl boronic acid, a related bromo-phenyl compound, has confirmed its activity as a urease inhibitor. nih.govresearchgate.net This suggests that halogenated phenols could interfere with urease function. The mode of inhibition can be competitive, where the inhibitor vies with the substrate for the active site, or mixed. nih.govnih.gov
| Enzyme Class | Potential Mechanism | Details | Relevance of Analogues |
|---|---|---|---|
| Methyltransferase | Substrate for Methylation | The compound's hydroxyl group could be a target for methylation by SAM-dependent methyltransferases, altering its properties. nih.govnih.gov | Phenolic and catechol structures are known substrates for enzymes like COMT. nih.gov |
| Urease | Enzyme Inhibition | Inhibition could occur by binding to the dinickel center or a key cysteine residue in the enzyme's active site. nih.govresearchgate.net | 4-bromophenyl boronic acid has been shown to be a potent urease inhibitor. nih.govresearchgate.net |
Computational Molecular Docking Studies for Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method provides valuable insights into the binding modes and mechanisms of action for compounds like this compound and its analogues.
Docking studies on related Schiff base analogues have been employed to elucidate their mechanism of action and identify potential binding sites, with results that are consistent with in vitro assays. rsc.orguj.ac.za These computational models can predict the binding energy of the ligand-receptor complex and identify the specific amino acid residues involved in the interaction.
For derivatives of 4-aminophenol, molecular docking has revealed strong binding interactions, including hydrogen bonding and Arene-π interactions, with target enzymes. mdpi.com The strength of these interactions, as quantified by binding energy values, often correlates with the observed biological activity. nih.govekb.eg For instance, the antioxidant function of an analogue containing a bromo-phenoxy group was validated through molecular docking, which demonstrated strong binding energy and favorable interactions leading to inhibition. nih.gov By simulating the interaction of this compound with various protein targets, molecular docking can predict its binding affinity, identify key intermolecular interactions (such as the hydrogen and halogen bonds discussed previously), and guide the rational design of more potent analogues.
Advanced Applications in Chemical Synthesis and Materials Science Research
2-Amino-4-bromo-3-chlorophenol as a Strategic Building Block in Organic Synthesis
The presence of multiple reactive sites—the nucleophilic amino group, the acidic hydroxyl group, and the halogenated benzene (B151609) ring amenable to cross-coupling reactions—makes this compound a versatile precursor in the construction of complex molecular architectures.
Halogenated heterocyclic compounds are crucial components in synthetic chemistry, often serving as key intermediates in the preparation of pharmacologically active molecules and functional materials. sigmaaldrich.comexlibrisgroup.com Aminophenols are known to be versatile precursors in a variety of cyclization reactions. researchgate.net The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems.
The vicinal arrangement of the amino and hydroxyl groups can be utilized to construct five- or six-membered heterocyclic rings fused to the benzene core. For instance, condensation reactions with appropriate reagents can lead to the formation of benzoxazoles, phenoxazines, or related structures. The reactivity is analogous to that of other ortho-substituted aminophenols and diamines, which are widely used to generate a variety of heterocyclic scaffolds. nih.govorganic-chemistry.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant Class | Potential Heterocyclic Product | Reaction Type |
| Carboxylic Acids / Aldehydes | Benzoxazoles | Condensation / Cyclization |
| 1,2-Dicarbonyl Compounds | Quinoxaline-like heterocycles | Condensation |
| Phosgene Equivalents | Benzoxazolones | Cyclization |
The bromine and chlorine substituents on the aromatic ring provide additional handles for synthetic diversification. These sites can be modified via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) either before or after the formation of the heterocyclic core, allowing for the introduction of a wide range of functional groups and the construction of highly complex, poly-substituted heterocyclic libraries.
Aminophenols and their derivatives are commercially significant as intermediates in the photographic, pharmaceutical, and dye industries. researchgate.nettaylorandfrancis.com Similarly, halogenated phenols are valuable starting materials for preparing active ingredients for both pharmaceutical and agrochemical applications, as the inclusion of halogens can enhance properties like lipophilicity and membrane permeability. google.com
Combining these features, this compound serves as a high-value intermediate for a range of specialty chemicals. Its derivatives have potential applications in several areas:
Pharmaceuticals: The aminophenol scaffold is a key component of many drugs, including analgesics and antipyretics. taylorandfrancis.comnih.gov The specific halogenation pattern of this molecule could be exploited to synthesize new drug analogues with modified biological activities.
Agrochemicals: Halogenated phenols are precursors to various pesticides and herbicides. The unique substitution on this compound could lead to the development of new agrochemicals with novel modes of action.
Dyes and Pigments: Aminophenols are foundational molecules in the synthesis of azo dyes and other colorants. The halogen substituents can modulate the chromophoric properties of the resulting dyes, potentially leading to new colors or improved stability.
Development of Novel Functional Materials from this compound Derivatives
The distinct electronic and structural features of this compound make it an attractive platform for the design of advanced functional materials with tailored optical and electronic properties.
Schiff bases derived from aminophenols are a prominent class of compounds used in the development of fluorescent chemosensors. nih.govresearchgate.net These are typically synthesized through a straightforward condensation reaction between the amino group of an aminophenol and an aldehyde. The resulting Schiff base ligand, often containing additional coordinating atoms like hydroxyl oxygen, can selectively bind to metal ions. mdpi.comrsc.org
A potential synthetic route to a novel sensor involves reacting this compound with a fluorophoric aldehyde, such as a derivative of salicylaldehyde or naphthaldehyde. This would yield a Schiff base ligand where the imine (-C=N-) nitrogen and the phenolic oxygen can act as a chelating unit for metal ions.
The binding of a target metal ion (e.g., Al³⁺, Zn²⁺, Cu²⁺) restricts the C=N isomerization and can induce a chelation-enhanced fluorescence (CHEF) effect, leading to a "turn-on" luminescent signal. nih.govmdpi.com The electron-withdrawing halogen atoms on the phenoxy ring of the ligand would influence the electronic properties of the system, potentially fine-tuning the selectivity and sensitivity of the sensor for specific metal ions. nih.gov Such sensors have practical applications in environmental monitoring and biological imaging. rsc.org
Table 2: Potential Metal Ion Sensing via Schiff Base Derivatives
| Analyte (Metal Ion) | Proposed Mechanism | Potential Outcome |
| Al³⁺ | Chelation with imine and hydroxyl groups, inhibition of C=N isomerization | "Turn-on" fluorescence |
| Zn²⁺ | Complex formation, leading to enhanced emission | High sensitivity fluorescent detection |
| Cu²⁺ | Coordination complex formation, may lead to fluorescence quenching or enhancement | Selective colorimetric or fluorometric response |
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov A key requirement for second-order NLO activity in organic molecules is the presence of an electron donor and an electron acceptor group linked by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). ruc.dknih.gov
Derivatives of this compound are promising candidates for NLO materials. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron donors, while the bromo and chloro substituents act as electron-withdrawing groups. This inherent "push-pull" electronic structure can be further enhanced by synthetic modification, for example, by reacting the amino group with a strong electron-accepting moiety to create a more extended conjugated system. This molecular design strategy could lead to materials with large second-order hyperpolarizability (β), a key metric for NLO performance.
Table 3: Donor-Acceptor Characteristics for NLO Applications
| Functional Group | Role | Electronic Effect |
| Amino (-NH₂) | Electron Donor | Push |
| Hydroxyl (-OH) | Electron Donor | Push |
| Bromo (-Br) | Electron Acceptor | Pull |
| Chloro (-Cl) | Electron Acceptor | Pull |
Organosilanes are pivotal compounds in materials science, finding use in the creation of polymers, resins, and surface modification agents. researchgate.netgoogle.com The synthesis of functional organosilanes often involves creating a stable bond between a carbon atom and a silicon atom. nih.govrsc.org
The application of this compound as a precursor for novel organosilane or organosilatrane derivatives represents a largely unexplored but potentially fruitful area of research. The reactive functional groups on the molecule—the amino and hydroxyl groups—could serve as anchor points for introducing silicon-containing moieties. For instance, the hydroxyl group could potentially react with chlorosilanes to form silyl (B83357) ethers, while the amino group could be used in other coupling chemistries.
While the direct synthesis of organosilanes from aminophenol precursors is not a widely documented strategy, the development of such methods could lead to new hybrid organic-inorganic materials. These materials could possess unique properties, such as enhanced thermal stability or specific surface adhesion characteristics, derived from both the rigid, functionalized aromatic core and the flexible polysiloxane components. Further investigation is required to establish viable synthetic pathways and to characterize the properties of these novel material classes.
Research on Catalytic Performance of Derived Coordination Complexes
A comprehensive review of scientific literature and chemical databases reveals no specific research focused on the catalytic performance of coordination complexes derived from this compound. While the broader class of aminophenol-based ligands and their metal complexes are known to be subjects of interest in catalysis research, studies detailing the synthesis of coordination complexes using this compound as a ligand and their subsequent evaluation as catalysts in chemical reactions are not present in the available literature.
Therefore, there are no detailed research findings, data tables, or specific examples of catalytic applications to report for coordination complexes of this particular compound. The exploration of the catalytic potential of such complexes remains an open area for future investigation in the fields of chemical synthesis and materials science.
Environmental Fate and Degradation Research of Halogenated Phenols Academic Perspective
Environmental Transformation Pathways of Halogenated Phenolic Compounds
The environmental transformation of halogenated phenolic compounds is a complex process governed by a variety of biotic and abiotic reactions. These pathways determine the persistence, mobility, and ultimate fate of these contaminants in soil and aquatic systems. Key transformation processes include photodegradation, hydrolysis, and microbial degradation.
Photodegradation: Sunlight can induce the degradation of phenolic compounds, particularly in the presence of photosensitizers. For halogenated phenols, photolysis can lead to the cleavage of the carbon-halogen bond, a critical step in their detoxification. The energy from UV radiation can be absorbed by the molecule, leading to an excited state that can then undergo dehalogenation. The presence of other functional groups, such as the amino group in 2-Amino-4-bromo-3-chlorophenol, can influence the electronic properties of the aromatic ring and thus affect the rate and pathway of photodegradation.
Hydrolysis: While the aryl-halide bond is generally stable, hydrolysis can occur under specific environmental conditions, such as extreme pH. For this compound, the presence of multiple halogens with different electronegativities (bromine and chlorine) may lead to differential rates of hydrolysis. However, under typical environmental pH conditions, microbial degradation is often a more significant pathway for the breakdown of such compounds.
Microbial Degradation: Microorganisms have evolved diverse enzymatic machinery to degrade a wide array of aromatic compounds. The degradation of halogenated phenols can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: In the presence of oxygen, bacteria often initiate the degradation of halogenated phenols by hydroxylation of the aromatic ring, followed by ring cleavage. Enzymes such as monooxygenases and dioxygenases play a crucial role in this process. The initial dehalogenation can be a critical and often rate-limiting step.
Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a key transformation pathway where the halogen atom is removed and replaced by a hydrogen atom. This process is typically carried out by specific groups of anaerobic bacteria that use the halogenated compound as an electron acceptor. The resulting dehalogenated phenol (B47542) is generally less toxic and more amenable to further degradation. For a compound like this compound, sequential reductive dehalogenation of both bromine and chlorine could occur.
The position of the amino and hydroxyl groups on the aromatic ring of this compound will significantly influence its susceptibility to microbial attack by directing the enzymatic reactions to specific sites on the ring.
Advanced Oxidation Processes (AOPs) for the Degradation of Phenolic Pollutants
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These processes are particularly effective for the degradation of halogenated phenols that are resistant to conventional biological treatments.
Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. Studies on various chlorophenols and bromophenols have demonstrated high degradation efficiencies with these methods. For this compound, the hydroxyl radicals would non-selectively attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual ring opening.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with phenolic compounds or decompose to form hydroxyl radicals. The reaction of ozone with the aromatic ring is electrophilic and is influenced by the activating/deactivating nature of the substituents. The amino and hydroxyl groups of this compound are activating, making the ring susceptible to ozone attack.
Photocatalysis: Heterogeneous photocatalysis, most commonly employing titanium dioxide (TiO₂), utilizes UV or visible light to generate electron-hole pairs in the semiconductor catalyst. These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS. The degradation of various halogenated phenols via photocatalysis has been extensively studied, with complete mineralization often being achievable. The efficiency of this process for this compound would depend on its adsorption onto the catalyst surface and the subsequent reactions with the generated radicals.
Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation in water, leading to the formation and collapse of microscopic bubbles. The extreme temperatures and pressures generated within these collapsing bubbles result in the pyrolysis of volatile compounds and the formation of hydroxyl radicals from the sonolysis of water. This technique has been shown to be effective for the degradation of various halogenated organic compounds.
| AOP | Target Pollutant | Conditions | Degradation Efficiency | Reference |
| Photo-Fenton | Phenol | pH 3, 6 mmol/L H₂O₂, 0.5 mmol/L Fe(II) | High degradation rate | asianpubs.org |
| UV/H₂O₂ | Phenol | Variable H₂O₂ concentration | Up to 90% in 30 min | mdpi.com |
| Photocatalysis (TiO₂) | 4-Chlorophenol (B41353) | UV light | 100% degradation | researchgate.net |
| Sonolysis | p-Chlorophenol | Ultrasonic irradiation | Enhanced with H₂O₂ | nih.gov |
This table presents data for related phenolic compounds to illustrate the potential efficacy of AOPs for the degradation of this compound.
Bioremediation Strategies for Related Chlorophenol Contaminants
Bioremediation harnesses the metabolic capabilities of microorganisms to detoxify or mineralize environmental pollutants. For chlorophenols and related compounds, both pure microbial cultures and consortia have been shown to be effective.
Aerobic Bioremediation: A number of bacterial strains, particularly from the genera Pseudomonas, Rhodococcus, and Burkholderia, are capable of utilizing chlorophenols as a sole source of carbon and energy. The degradation pathways typically involve initial hydroxylation of the aromatic ring, followed by enzymatic cleavage. For a di-halogenated aminophenol, the initial steps would likely involve dehalogenation and deamination, although the order of these reactions can vary depending on the specific microorganism and its enzymatic repertoire.
Anaerobic Bioremediation: Under anaerobic conditions, reductive dechlorination is the primary mechanism for the breakdown of chlorophenols. This process is carried out by halorespiring bacteria, which can use chlorinated compounds as terminal electron acceptors. The sequential removal of chlorine atoms from polychlorinated phenols has been well-documented. It is plausible that a similar process could lead to the stepwise removal of bromine and chlorine from this compound.
Fungal Degradation: White-rot fungi, with their extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, are also capable of degrading a wide range of recalcitrant organic pollutants, including chlorophenols. These enzymes are non-specific and can generate highly reactive radicals that can attack the aromatic structure of compounds like this compound.
| Organism/System | Target Contaminant | Key Enzymes/Pathways | Outcome |
| Pseudomonas putida | Phenol, 4-Chlorophenol | Haldane kinetics model | High removal efficiency |
| Mixed Cultures | Pentachlorophenol (PCP) | Co-metabolism | Degradation of high concentrations |
| White-rot Fungi | Chlorophenols | Laccases, Peroxidases | Degradation and detoxification |
This table provides examples of bioremediation strategies for related compounds, suggesting potential approaches for this compound.
Development of Analytical Methodologies for Environmental Detection of Halogenated Phenols
The accurate detection and quantification of halogenated phenols in environmental matrices such as water, soil, and sediment are crucial for assessing contamination levels and monitoring the effectiveness of remediation efforts. A variety of analytical techniques are employed for this purpose, often involving a combination of sample preparation, chromatographic separation, and sensitive detection.
Sample Preparation: Due to the typically low concentrations of these pollutants in the environment, a pre-concentration step is often necessary. Common techniques include:
Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the analytes from the aqueous phase.
Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample to adsorb the analytes.
Chromatographic Separation:
Gas Chromatography (GC): GC is widely used for the separation of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often required to improve their volatility and chromatographic behavior.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of non-volatile and thermally labile compounds and is frequently used for the analysis of phenols without derivatization.
Detection:
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of target compounds based on their mass-to-charge ratio and fragmentation patterns.
Electron Capture Detector (ECD): ECD is a highly sensitive detector for halogenated compounds and is often used with GC.
Flame Ionization Detector (FID): FID is a common detector for GC that is sensitive to a wide range of organic compounds.
UV-Vis and Diode Array Detectors (DAD): These are common detectors for HPLC that measure the absorbance of the analytes at specific wavelengths.
For the analysis of this compound, a method involving SPE for pre-concentration, followed by HPLC-MS/MS or GC-MS (after derivatization) would likely provide the necessary sensitivity and selectivity for its detection in complex environmental samples.
| Technique | Detector | Applicability for Halogenated Phenols | Advantages |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High, often requires derivatization | High sensitivity and selectivity, structural confirmation |
| Gas Chromatography (GC) | Electron Capture (ECD) | High for halogenated compounds | Very high sensitivity to halogens |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | High, no derivatization needed | Suitable for non-volatile compounds, high selectivity |
| High-Performance Liquid Chromatography (HPLC) | Diode Array (DAD) | Moderate | Cost-effective, provides spectral information |
This table summarizes common analytical methods for halogenated phenols that would be applicable to the detection of this compound.
Future Research Directions and Emerging Trends for 2 Amino 4 Bromo 3 Chlorophenol
Exploration of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 2-Amino-4-bromo-3-chlorophenol and its derivatives is increasingly guided by the principles of green and sustainable chemistry. The primary goal is to develop methods that are not only efficient but also minimize waste and environmental impact. A key concept in this endeavor is "atom economy," which focuses on maximizing the incorporation of atoms from the starting materials into the final product. nih.gov
Strategies for achieving higher sustainability in the synthesis of complex molecules like this compound include:
Catalytic Reactions: Employing catalysts, such as those based on transition metals, to enable reactions with high selectivity and efficiency under mild conditions, producing minimal byproducts. chemistryviews.org
One-Pot Syntheses: Designing reaction sequences where multiple transformations occur in a single reaction vessel, which reduces the need for purification of intermediate compounds, thereby saving solvents and energy.
Reagentless Approaches: Investigating methods that proceed with minimal reagents, such as using heat or light to initiate reactions, which can lead to 100% atom economy. rsc.org
| Synthesis Principle | Description | Relevance to this compound |
| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. nih.gov | Developing routes that avoid protecting groups and use catalytic cycles to reduce byproducts. nih.govchemistryviews.org |
| Step Economy | Reduces the number of synthetic steps to reach the target molecule. nih.gov | Combining multiple transformations into single-pot or cascade reactions to improve efficiency. |
| Redox Economy | Minimizes the use of external oxidizing and reducing agents, which are often not atom-economical. nih.gov | Designing redox-neutral pathways for functional group installation. |
| Catalysis | Uses small amounts of a substance to accelerate a reaction without being consumed. | Enabling selective C-H functionalization for direct introduction of amino or halogen groups. |
Integration of Machine Learning and AI in Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules. mdpi.com These computational tools can navigate the vast chemical space to identify novel derivatives of this compound with optimized properties for specific applications. rsc.org This data-driven approach significantly reduces the time and resources spent on synthesizing and testing unpromising compounds. rsc.org
The integration of AI in the study of this compound can be broken down into two main areas:
Property Prediction: Machine learning models, particularly deep neural networks and graph neural networks, can be trained on existing chemical data to predict a wide range of molecular properties. arxiv.orgnih.gov For this compound and its potential derivatives, these models can forecast characteristics such as solubility, toxicity, bioactivity, and electronic properties without the need for initial laboratory experiments. chemengineerkey.comnewswise.comjst.go.jp This predictive power allows researchers to prioritize the most promising candidates for synthesis.
De Novo Molecular Design: Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. rsc.orgrsc.org By providing the model with a set of desired properties, it can generate novel chemical structures based on the this compound scaffold that are computationally optimized to meet those criteria. github.io This "inverse design" approach flips the traditional research paradigm, starting with the desired function and working backward to the molecular structure.
| AI/ML Application | Technique | Objective for this compound Research |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) | Forecast properties like toxicity, solubility, and potential bioactivity of novel derivatives. arxiv.orgnih.govjst.go.jp |
| Molecular Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new molecules based on the core structure with enhanced or specific desired properties. rsc.orggithub.io |
| Reaction Optimization | Reinforcement Learning, Predictive Modeling | Identify optimal reaction conditions (temperature, catalyst, solvent) for sustainable synthesis. mdpi.com |
Development of Advanced Derivatives for Targeted Research Applications
The inherent functionality of this compound—with its amino, hydroxyl, and halogen substituents—makes it a versatile building block for creating advanced derivatives. The strategic modification of these functional groups can lead to new compounds with tailored properties for a range of applications.
Future research will likely focus on creating derivatives for specific, high-value applications:
Medicinal Chemistry: The aminophenol structure is a common motif in pharmacologically active compounds. nih.gov Derivatives could be designed as enzyme inhibitors or receptor modulators. For example, attaching specific pharmacophores to the amino or hydroxyl group could yield compounds with potential antimicrobial or anticancer activities. finechem-mirea.ruresearchgate.netnih.gov
Materials Science: Aminophenols can be used as monomers or functionalizing agents in the development of advanced materials. spast.org Derivatives of this compound could be incorporated into polymers to create materials with enhanced thermal stability, flame retardancy (due to the halogen atoms), or specific electronic properties for use in organic electronics. nih.gov
Functional Dyes and Probes: The aromatic structure of the compound serves as a chromophore that can be modified to create dyes or chemical sensors. Altering the electronic properties of the ring by adding or modifying substituent groups can tune the compound's absorption and emission of light.
Interdisciplinary Approaches Bridging Synthetic Chemistry, Computational Science, and Materials Research
The most significant breakthroughs involving this compound are expected to emerge from the convergence of multiple scientific disciplines. The modern research workflow is becoming increasingly collaborative, breaking down traditional silos between fields.
This interdisciplinary approach creates a powerful research cycle:
Design (Computational Science): Researchers use AI and molecular modeling to design novel derivatives of this compound with a specific property profile predicted by computational models. labinsights.nl This in silico screening identifies a small number of high-potential candidates from millions of possibilities. labinsights.nl
Synthesis (Synthetic Chemistry): Organic chemists then synthesize the computationally-designed target molecules, employing the sustainable and atom-economical methods discussed previously to ensure the process is efficient and environmentally responsible.
Testing and Characterization (Materials Research): The newly synthesized compounds are then passed to materials scientists or biologists who test their physical, electronic, or biological properties. This experimental data provides crucial validation of the computational predictions.
Feedback Loop: The experimental results are fed back into the computational models, refining their accuracy and improving the predictive power for the next cycle of design. This iterative process accelerates the discovery of new materials and functional molecules.
This synergistic relationship allows for a more rational and efficient approach to scientific discovery, where computational insights guide targeted experimentation, and experimental results enhance the power of computational tools.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
